Parviflorene F
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H34O3 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(5S,6S,12S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol |
InChI |
InChI=1S/C30H34O3/c1-14(2)19-11-18-12-22-23(13-20(18)28-21(19)7-16(5)9-25(28)31)30(33)27(15(3)4)24-8-17(6)10-26(32)29(22)24/h7-10,12-15,19,27,30-33H,11H2,1-6H3/t19-,27-,30+/m0/s1 |
InChI Key |
TZUNCSSGETYEPM-PYWABEAOSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=CC4=C(C=C3C[C@H]2C(C)C)C5=C(C=C(C=C5O)C)[C@@H]([C@@H]4O)C(C)C)C(=C1)O |
Canonical SMILES |
CC1=CC2=C(C3=CC4=C(C=C3CC2C(C)C)C5=C(C=C(C=C5O)C)C(C4O)C(C)C)C(=C1)O |
Synonyms |
parviflorene F |
Origin of Product |
United States |
Preparation Methods
Plant Material Extraction
The initial isolation of this compound involves methanol extraction of dried Curcuma parviflora rhizomes. In a representative protocol:
-
Drying and Powdering : Fresh rhizomes are air-dried and ground into a coarse powder.
-
Solvent Extraction : The powdered material (400–500 g) is soaked in methanol (3–5 L) for 7–10 days at room temperature with periodic stirring.
-
Filtration and Concentration : The extract is filtered through cotton plugs and Whatman No. 1 filter paper, followed by rotary evaporation under reduced pressure to yield a crude methanol extract (yield: 7–10% w/w).
Fractionation and Chromatographic Purification
The crude extract undergoes sequential fractionation to isolate this compound:
-
Vacuum Liquid Chromatography (VLC) : The extract is fractionated using a silica gel column with gradient elution (n-hexane → ethyl acetate → methanol). This compound is primarily found in the dichloromethane and ethyl acetate fractions.
-
Column Chromatography : Active fractions are subjected to silica gel column chromatography with hexane-ethyl acetate (9:1 to 1:1) gradients. Key intermediates are monitored via TLC.
-
Preparative Thin-Layer Chromatography (PTLC) : Final purification is achieved using PTLC with ethyl acetate-methanol (95:5) to yield this compound as colorless crystals (0.002–0.005% w/w of dry plant material).
Table 1: Chromatographic Conditions for this compound Isolation
| Step | Stationary Phase | Mobile Phase | Key Fractions |
|---|---|---|---|
| VLC | Silica gel 60H | n-Hexane → Ethyl Acetate | Dichloromethane fraction |
| Column Chromatography | Silica gel 60 | Hexane-EtOAc (9:1 → 1:1) | Fractions 2B–2C |
| PTLC | Silica gel GF254 | EtOAc-MeOH (95:5) | Rf = 0.45 |
Total Synthesis of this compound
Retrosynthetic Strategy
The first total synthesis of this compound was achieved in 2018 via a Lewis acid-mediated cyclization approach. The strategy involves:
-
Construction of the Abietane Skeleton : A bicyclic intermediate is formed via cyclization of a linear sesquiterpene precursor.
-
Oxidation and Functionalization : Introduction of hydroxyl and carbonyl groups at specific positions.
-
Dimerization : Coupling of two monomeric units through a conjugate addition mechanism.
Step 1: Cyclization of Farnesyl Precursor
A farnesyl-derived epoxygeranyl acetate is treated with BF₃·OEt₂ to induce cyclization, yielding a bicyclic intermediate with a cadinane skeleton.
Step 2: Oxidation and Rearrangement
The intermediate undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to introduce ketone groups, followed by acid-catalyzed rearrangement to establish the correct stereochemistry.
Step 3: Dimerization
The monomeric cadinane unit is dimerized via a Michael addition reaction under basic conditions (K₂CO₃/MeOH), forming the characteristic C–C bond between C-8 and C-12' positions.
Table 2: Key Reaction Conditions in Total Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C | 65 |
| Oxidation | Jones reagent, acetone, 0°C | 78 |
| Dimerization | K₂CO₃, MeOH, reflux | 42 |
Structural Elucidation and Spectral Data
Spectroscopic Characterization
This compound was identified as a cadinane-type sesquiterpenoid dimer using the following techniques:
-
HR-ESI-MS : m/z 527.2901 [M+H]⁺ (calc. 527.2905 for C₃₂H₃₈O₆).
-
¹H NMR (CDCl₃) : δ 5.72 (d, J = 10.2 Hz, H-1), δ 2.98 (m, H-8), δ 1.21 (s, H-15).
-
¹³C NMR : 207.8 (C-3), 170.5 (C-12'), 56.2 (C-8).
X-ray Crystallography
Single-crystal X-ray diffraction confirmed the relative configuration, revealing a trans-junction between the two cadinane units and a dihedral angle of 112° between the rings.
Table 3: Key NMR Assignments for this compound
| Position | δH (ppm) | δC (ppm) | Multiplicity |
|---|---|---|---|
| C-1 | 5.72 | 125.6 | d (J = 10.2) |
| C-8 | 2.98 | 56.2 | m |
| C-12' | - | 170.5 | - |
Biological Relevance and Applications
While beyond the scope of preparation methods, this compound’s bioactivity contextualizes its synthesis. It enhances TRAIL-R2 expression (4.9-fold at 8 µg/mL) and synergizes with TRAIL to overcome resistance in HeLa and DLD1 cells . These properties underscore the importance of efficient synthesis for preclinical studies.
Q & A
Q. How to assess this compound’s interactions with protein targets using in silico methods?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding modes. Molecular dynamics simulations (GROMACS) refine affinity estimates. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Ecological and Pharmacological Considerations
Q. What methodologies quantify this compound’s environmental persistence in soil samples?
- Methodological Answer : Use LC-MS/MS with isotope dilution for trace detection. Conduct microcosm studies under controlled aerobic/anaerobic conditions. Half-life calculations follow first-order kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
